molecular formula C11H19NO5S B2732595 Tert-butyl 7,7-dioxo-6-oxa-7lambda6-thia-8-azaspiro[3.5]nonane-8-carboxylate CAS No. 2305255-06-3

Tert-butyl 7,7-dioxo-6-oxa-7lambda6-thia-8-azaspiro[3.5]nonane-8-carboxylate

Cat. No. B2732595
M. Wt: 277.34
InChI Key: GCTBLTUQDKZYNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description



  • Tert-butyl 7,7-dioxo-6-oxa-7lambda6-thia-8-azaspiro[3.5]nonane-8-carboxylate is a chemical compound with the molecular formula C₁₁H₁₉NO₅S . It is a spirocyclic compound containing a thia-azaspiro ring system.

  • The compound has a molecular weight of 277.34 g/mol .





  • Molecular Structure Analysis



    • Iupac Name: tert-butyl 6-oxa-7-thia-8-azaspiro[3.5]nonane-8-carboxylate 7,7-dioxide

    • Inchi Code: 1S/C₁₁H₁₉NO₅S/c1-10(2,3)17-9(13)12-7-11(5-4-6-11)8-16-18(12,14)15/h4-8H₂,1-3H₃





  • Chemical Reactions Analysis



    • Information on specific chemical reactions involving this compound is not readily available in the retrieved data.





  • Physical And Chemical Properties Analysis



    • Physical Form : Powder

    • Purity : 95%

    • Storage Temperature : Not specified

    • Shipping Temperature : Not specified




  • Scientific Research Applications

    Safety And Hazards



    • The safety information provided does not indicate any specific hazards associated with this compound.




  • Future Directions



    • Further research is needed to explore the compound’s potential applications, biological activity, and synthetic pathways.




    Please note that the available data is limited, and additional research may be required to fully understand the compound’s properties and potential uses. If you need more detailed information, consider consulting additional scientific literature or experts in the field12


    properties

    IUPAC Name

    tert-butyl 7,7-dioxo-6-oxa-7λ6-thia-8-azaspiro[3.5]nonane-8-carboxylate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H19NO5S/c1-10(2,3)17-9(13)12-7-11(5-4-6-11)8-16-18(12,14)15/h4-8H2,1-3H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GCTBLTUQDKZYNQ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)OC(=O)N1CC2(CCC2)COS1(=O)=O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H19NO5S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    277.34 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Tert-butyl 7,7-dioxo-6-oxa-7lambda6-thia-8-azaspiro[3.5]nonane-8-carboxylate

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